5-chloro-2-iodo-N-methylaniline
Description
Properties
Molecular Formula |
C7H7ClIN |
|---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
5-chloro-2-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7ClIN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
InChI Key |
UCHNRCLIUNTABE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-2-iodoaniline
This intermediate is a key precursor and is typically prepared via a diazotization-iodination sequence starting from 5-chloroaniline.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Diazotization: 5-chloroaniline + NaNO2 in aqueous H2SO4 at 0 °C | - | Formation of diazonium salt |
| 2 | Iodination: Addition of KI at 20 °C | 89-94 | Conversion of diazonium salt to 5-chloro-2-iodoaniline |
N-Methylation of 5-chloro-2-iodoaniline
The N-methylation of aniline derivatives is commonly achieved by methylating agents such as dimethyl sulfate or formaldehyde with reducing agents.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Reaction of aniline (or substituted aniline) with dimethyl sulfate in the presence of base | Up to 99% | Methylation occurs selectively on the nitrogen atom |
| 2 | Alternative: Reductive methylation using formaldehyde and sodium borohydride | - | Provides mild conditions avoiding overalkylation |
- The reaction with dimethyl sulfate is typically done by adding the methylating agent dropwise to a solution of the aniline derivative under controlled temperature.
- The reaction is usually conducted in an inert atmosphere to avoid side reactions.
- Purification is achieved by column chromatography or crystallization.
Integrated Synthesis Route for this compound
By combining the above steps, the synthesis can be summarized as follows:
| Step | Reaction | Reagents & Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Diazotization & iodination | 5-chloroaniline, NaNO2, H2SO4 (0 °C), KI (20 °C) | ~90 | Produces 5-chloro-2-iodoaniline |
| 2 | N-methylation | Dimethyl sulfate, base, inert atmosphere | ~99 | Produces this compound |
Research Findings and Analysis
- The iodination via diazonium salt intermediate is a well-established, high-yielding method for selective introduction of iodine at the 2-position relative to the amino group.
- The presence of the 5-chloro substituent directs substitution and stabilizes the intermediate during diazotization.
- N-methylation using dimethyl sulfate is efficient and selective, with yields reported close to quantitative (up to 99%) under optimized conditions.
- Reaction conditions such as temperature, solvent choice, and atmosphere (inert gas) are critical to avoid side reactions including overalkylation or decomposition.
- Purification by silica gel chromatography ensures high purity of the final product.
Data Table Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-iodo-N-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Reagents such as Grignard reagents or organolithium compounds are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-chloro-2-iodo-N-methylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-iodo-N-methylaniline involves its interaction with specific molecular targets. The presence of halogen atoms and the methyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Methylanilines
5-Chloro-2-Methylaniline (CAS 95-79-4)
- Structure : Chlorine at position 5, methyl at position 2, and an unmodified amine group.
- Molecular Weight : 141.6 g/mol .
- Reactivity : Lacks iodine, reducing steric hindrance and polarizability. Used in pharmaceutical intermediates (e.g., Metolazone) .
4-Chloro-2-Methylaniline
- Structure : Chlorine at position 4, methyl at position 2.
- Reactivity: Metabolized by rat liver microsomes to hydroxylamino derivatives, which bind irreversibly to DNA and proteins, indicating carcinogenicity .
- Applications: Serves as a precursor in carcinogenicity studies .
5-Bromo-4-Iodo-2-Methylaniline
Substituent Position and Electronic Effects
| Compound | Substituents (Positions) | Electron Effects | Reactivity Profile |
|---|---|---|---|
| 5-Chloro-2-Iodo-N-Methylaniline | Cl (5), I (2), N-CH₃ (1) | Iodo (weakly electron-withdrawing), Chloro (electron-withdrawing), N-CH₃ (electron-donating) | Stabilizes aromatic ring; iodine enhances electrophilic substitution at para position. |
| 5-Chloro-2-Methylaniline | Cl (5), CH₃ (2) | CH₃ (electron-donating), Cl (electron-withdrawing) | Increased activation for electrophilic substitution compared to iodinated analog. |
| 5-Fluoro-2-Methylaniline | F (5), CH₃ (2) | Fluoro (strong electron-withdrawing) | High ring deactivation; limited applications in coupling reactions. |
Physicochemical Properties
Metabolic and Toxicological Profiles
- This compound: Limited data, but iodine’s size may slow metabolic degradation compared to chlorine analogs. Potential for unique reactive intermediates .
- 4-Chloro-2-Methylaniline: Forms DNA-adducts via hydroxylamine metabolites, confirmed as a carcinogen in rodents .
- 5-Chloro-2-Methylaniline : Lower toxicity; used safely in drug synthesis (e.g., antihypertensive agents) .
Q & A
Basic Synthesis: What are the key synthetic intermediates and methodologies for preparing 5-chloro-2-iodo-N-methylaniline?
Answer:
The synthesis typically involves sequential halogenation and N-methylation steps. A plausible route is:
Chlorination: Start with 2-iodo-N-methylaniline. Introduce chlorine at the 5-position using chlorinating agents like thionyl chloride (SOCl₂) under controlled conditions to avoid over-chlorination .
Validation: Confirm regioselectivity via NMR (e.g., aromatic proton splitting patterns) and mass spectrometry .
Alternative pathway: If starting from 5-chloroaniline, iodination at the 2-position requires directing-group strategies. Use iodine monochloride (ICl) in acetic acid to achieve electrophilic aromatic substitution, leveraging the activating effect of the -NHMe group .
Key intermediates:
- 2-Iodo-N-methylaniline (pre- or post-chlorination intermediate)
- 5-Chloro-N-methylaniline (if iodination is performed second)
Advanced Synthesis: How do competing directing effects influence regioselectivity during halogenation?
Answer:
The -NHMe group is a strong ortho/para-director, while halogens (Cl, I) are meta-directors. In this compound:
- Chlorination: The -NHMe group directs incoming Cl⁻ to the para position (5-position relative to NHMe).
- Iodination: If performed after N-methylation, the -NHMe group directs iodine to the ortho position (2-position).
Challenges: - Competing meta-directing effects of halogens may require protective groups (e.g., acetylation of -NHMe) to prevent undesired substitutions .
- Computational studies (DFT) can model charge distribution to predict regioselectivity .
Basic Characterization: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons exhibit distinct splitting patterns (e.g., doublets for para-substituted Cl and I).
- ¹³C NMR: Confirm iodine’s deshielding effect on adjacent carbons.
- Mass Spectrometry (HRMS): Validate molecular weight (C₇H₇ClIN₂⁺, exact mass: 296.91 g/mol) .
- HPLC: Monitor purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced Reactivity: How does the electronic structure of this compound influence its participation in cross-coupling reactions?
Answer:
The iodine atom acts as a leaving group in Ullmann or Suzuki-Miyaura couplings. Key considerations:
- Electron-withdrawing effects: The Cl substituent reduces electron density at the 2-position, slowing oxidative addition in palladium-catalyzed reactions.
- Computational modeling: DFT studies (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict reactivity .
- Experimental optimization: Use ligands like PPh₃ to stabilize Pd(0) intermediates and enhance coupling yields .
Data Contradiction: How to reconcile conflicting reports on iodination yields in halogen-rich aromatic systems?
Answer:
Discrepancies arise from:
- Reagent choice: ICl vs. N-iodosuccinimide (NIS). ICl offers higher electrophilicity but may cause side reactions.
- Solvent effects: Polar solvents (e.g., acetic acid) improve iodine solubility but may protonate -NHMe, altering directing behavior .
Resolution: - Conduct controlled experiments varying temperature (25–80°C) and stoichiometry (1.1–2.0 eq. iodine source).
- Use kinetic studies (e.g., in situ IR) to monitor reaction progress .
Application in Drug Discovery: What role does this compound play in designing kinase inhibitors?
Answer:
- Scaffold functionalization: The iodine atom enables late-stage diversification via cross-coupling to introduce heterocycles (e.g., pyridines) targeting ATP-binding pockets .
- Biological activity: Analogous compounds (e.g., 5-chloro-2-methylaniline derivatives) show antimicrobial and anticancer potential, suggesting utility in high-throughput screening .
- SAR studies: Systematic substitution at the 2-iodo position can optimize binding affinity and selectivity .
Stability and Storage: What degradation pathways are observed in this compound under ambient conditions?
Answer:
- Photodegradation: Exposure to UV light cleaves the C-I bond, forming 5-chloro-N-methylaniline and iodine radicals. Store in amber vials at -20°C .
- Hydrolysis: Moisture may hydrolyze -NHMe to -NH₂, detected via TLC or LC-MS. Use molecular sieves in storage .
Computational Modeling: Which density functionals are most accurate for simulating the vibrational spectra of iodoanilines?
Answer:
- Benchmarking: The ωB97X-D functional with a def2-TZVP basis set accurately reproduces experimental IR peaks for C-I stretches (~500 cm⁻¹) .
- Limitations: Dispersion corrections are critical for modeling halogen bonding in crystal packing .
Safety Considerations: What PPE and waste disposal protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
